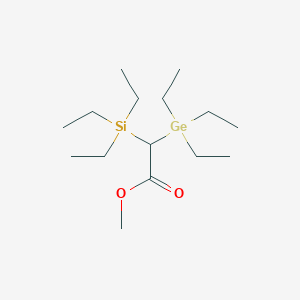
Methyl (triethylgermyl)(triethylsilyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (triethylgermyl)(triethylsilyl)acetate: is an organometallic compound that features both germanium and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (triethylgermyl)(triethylsilyl)acetate typically involves the reaction of triethylgermane and triethylsilyl chloride with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl (triethylgermyl)(triethylsilyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organogermanium and organosilicon compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of germanium and silicon oxides.
Reduction: Production of simpler organogermanium and organosilicon compounds.
Substitution: Formation of various substituted organometallic compounds.
Scientific Research Applications
Methyl (triethylgermyl)(triethylsilyl)acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as semiconductors and specialized coatings.
Mechanism of Action
The mechanism of action of methyl (triethylgermyl)(triethylsilyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its unique structure allows it to participate in various catalytic processes, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
- Ethyl (trimethylsilyl)acetate
- Trimethylsilyl acetate
- Triethylgermyl acetate
Comparison: Methyl (triethylgermyl)(triethylsilyl)acetate is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical properties
Properties
CAS No. |
61861-15-2 |
|---|---|
Molecular Formula |
C15H34GeO2Si |
Molecular Weight |
347.1 g/mol |
IUPAC Name |
methyl 2-triethylgermyl-2-triethylsilylacetate |
InChI |
InChI=1S/C15H34GeO2Si/c1-8-16(9-2,10-3)14(15(17)18-7)19(11-4,12-5)13-6/h14H,8-13H2,1-7H3 |
InChI Key |
YYYZWLNDYBCDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C(=O)OC)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















